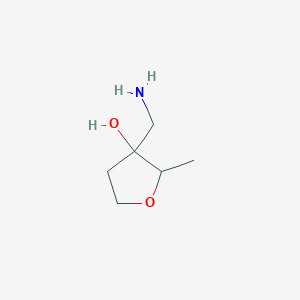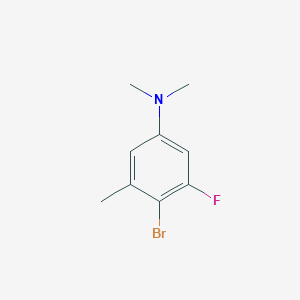
(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine
Overview
Description
“(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine” is a chemical compound. However, detailed information about this specific compound is not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine”.Molecular Structure Analysis
I’m sorry, but I couldn’t find any information on the molecular structure of “(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine”.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving “(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine”.Physical And Chemical Properties Analysis
I couldn’t find any specific information on the physical and chemical properties of “(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine”.Scientific Research Applications
Photophysical Properties of Analogues
Research on borondipyrromethene analogues, which share structural similarities with (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine, highlights their photophysical properties. These studies reveal the impact of solvent polarity and the electron-withdrawing strength of substituents on fluorescence quantum yields and lifetimes. This understanding is critical for designing efficient fluorescent materials for various applications, including sensors and light-emitting devices (Qin et al., 2005).
Functionalized Polymer Electrolytes
The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction demonstrates the utility of such reactions in creating advanced materials. These materials have potential applications in energy storage and conversion devices, showcasing the relevance of (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine in the development of high-performance polymer electrolytes (Kim et al., 2011).
Fluorescence Enhancement
The study of fluorescence enhancement in trans-4-aminostilbene by N-phenyl substitutions, which can be related to the structural features of (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine, provides insights into how N-phenyl substituents influence photophysical behaviors. These findings are valuable for the design of fluorescent probes with high quantum yields, useful in bioimaging and molecular diagnostics (Yang et al., 2002).
Intramolecular Charge Transfer Studies
Investigations into intramolecular charge transfer properties of certain compounds reveal the potential of (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine analogues as fluorescence probes. These studies contribute to the development of sensitive and selective probes for biological and chemical sensing applications (Singh et al., 2002).
Multi-Stimuli Responsive Materials
Research on V-shaped molecules demonstrates the application of structurally similar compounds in creating multi-stimuli responsive materials. These materials exhibit morphology-dependent fluorochromism, which can be triggered by mechanical force or pH changes, offering potential applications in smart coatings and security inks (Lu & Xia, 2016).
Safety And Hazards
Future Directions
There is a related compound, 4-Bromo-3-fluoro-5-methylaniline, which is used in research2. However, I couldn’t find any specific future directions for “(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine”.
properties
IUPAC Name |
4-bromo-3-fluoro-N,N,5-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-6-4-7(12(2)3)5-8(11)9(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFPUJLTLWPLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

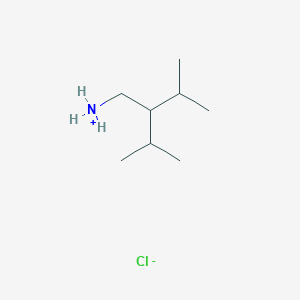
![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)
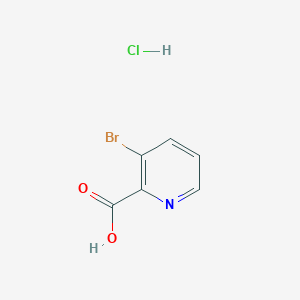
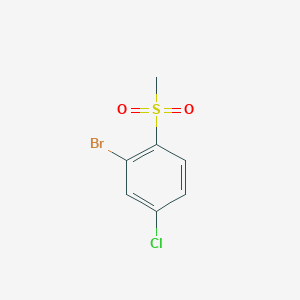
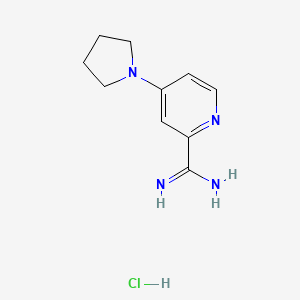
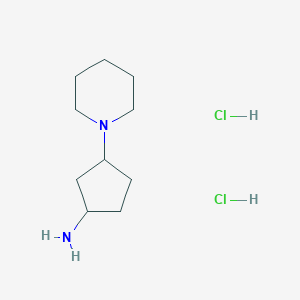
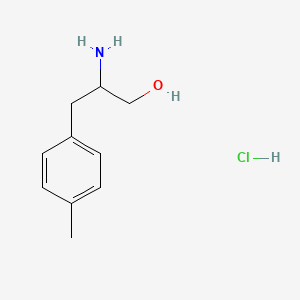
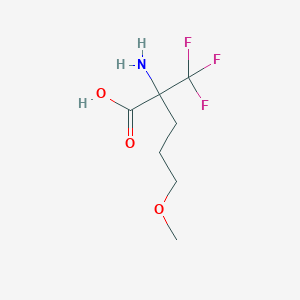
![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1528301.png)
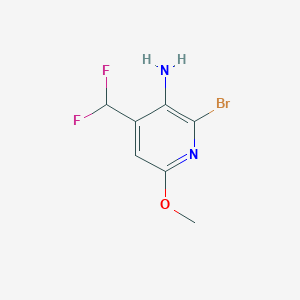
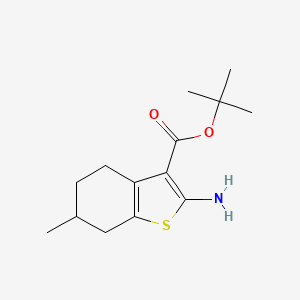
![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)
